molecular formula C12H16BFO2 B1340233 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 876062-39-4

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1340233
M. Wt: 222.07 g/mol
InChI Key: RZYXBJMVAFMMLQ-UHFFFAOYSA-N
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Description

The compound 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule that is likely to be of interest due to the presence of a fluorophenyl group and a dioxaborolane moiety. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the properties and potential reactivity of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of appropriate precursors under conditions that allow for the formation of the dioxaborolane ring. For example, the synthesis of a similar compound, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, was achieved through rhodium-catalyzed hydroboration of allyl phenyl sulfone . This suggests that the synthesis of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could potentially be carried out through a similar catalytic process, possibly starting from a 2-fluorophenyl precursor.

Molecular Structure Analysis

The molecular structure of boron-containing compounds like dioxaborolanes can be elucidated using techniques such as X-ray crystallography. For instance, the molecular structure of the related compound mentioned above was determined by single-crystal X-ray diffraction, which provided detailed information about the arrangement of atoms in the crystal lattice . Although the molecular structure of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not provided, it is likely to exhibit similar structural features, such as a trigonal planar geometry around the boron atom.

Chemical Reactions Analysis

The reactivity of boron-containing compounds is often influenced by the electron-withdrawing or electron-donating nature of substituents attached to the aromatic ring. For example, the migratory aptitudes of various phenyl groups in reactions of triaryl(halomethyl)silanes with fluoride and alkoxide ions were found to be affected by the nature of the substituents . This implies that the fluorine atom in 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, being an electron-withdrawing group, could influence its reactivity in a similar manner.

Physical and Chemical Properties Analysis

The physical and chemical properties of boron-containing compounds like dioxaborolanes are often characterized by their NMR spectra and their behavior in various solvents. For instance, 2-Fluoro-4,4,5,5-tetramethyl-1,3-dioxolane was used to determine rate constants for ion pair formations in different solvents, indicating its utility in probing solvent effects on chemical reactions . By analogy, 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may also serve as a probe in similar studies, and its NMR spectra would likely provide valuable information about its electronic environment and molecular conformation.

Scientific Research Applications

  • Organic Synthesis

    • Compounds like “2-(2-Fluorophenyl)pyrrolidine” are important raw materials and intermediates used in organic synthesis .
    • They are used to build complex organic molecules necessary for a wide range of chemical reactions .
  • Pharmaceuticals

    • These compounds are also used in the pharmaceutical industry .
    • They can serve as building blocks in the synthesis of various pharmaceutical drugs .
  • Agrochemicals

    • In the field of agrochemicals, these compounds are used in the synthesis of pesticides and other agricultural chemicals .
  • Dyestuff

    • They are used in the production of dyes and pigments .
    • These compounds can contribute to the color and other properties of the dyes .
  • Dissociative Anesthetic

    • Compounds like 2-Fluorodeschloroketamine, which is related to ketamine, are used as dissociative anesthetics .
    • It is an analogue of ketamine where the chlorine group has been replaced by fluorine .
    • Its sale and use as a designer drug has been reported in various countries .
  • Antiviral Agents

    • Indole derivatives, which are structurally similar to the compound , have been reported to have antiviral activity .
    • For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
  • Synthesis of Other Compounds

    • Tert-butyl {5- [(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate is used in the synthesis of different benzohydrols .
    • These are intermediates in preparations of nefopam, which is used as an analgesic, muscle relaxant, or antidepressant .
  • Designer Drugs

    • 2-Fluorodeschloroketamine, a compound related to ketamine where the chlorine group has been replaced by fluorine, is used as a designer drug .
    • Its effects are reported to be similar to its parent compound, ketamine .
  • Depression Treatment

    • In January 2023, Israeli Biotech company “Clearmind Medicine Inc.” announced the successful completion of a preclinical study examining 2-FDCK in a rat model of depression .
    • The compound outperformed ketamine in longevity of antidepressant effect .
  • Chemical Synthesis

    • [2-(2-Fluorophenyl)-2-oxoethyl]malononitrile is a compound that can be used in various chemical syntheses .
  • Isocyanate Production

    • 2-Fluorophenyl isocyanate is used in the production of isocyanates, which are important in the production of polyurethane foams, elastomers, and paints .

properties

IUPAC Name

2-(2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BFO2/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10(9)14/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYXBJMVAFMMLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20478863
Record name 2-FLUOROPHENYLBORONIC ACID, PINACOL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

876062-39-4
Record name 2-FLUOROPHENYLBORONIC ACID, PINACOL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
JL Lamola, PT Moshapo, CW Holzapfel… - Tetrahedron …, 2023 - Elsevier
A study on the effects of ligand steric bulk in the Pd-catalysed borylation of ortho-substituted aryl bromides and chlorides under mild conditions (25 – 80 C) is described. Catalysts …
D Qiu, L Jin, Z Zheng, H Meng, F Mo… - The Journal of …, 2013 - ACS Publications
A metal-free borylation process based on Sandmeyer-type transformation using arylamines derivatives as the substrates has been developed. Through optimization of the reaction …
Number of citations: 143 0-pubs-acs-org.brum.beds.ac.uk
M Jakubczyk, A Adamczyk-Woźniak… - Molecular …, 2011 - researchgate.net
The IUPACS’s Compendium of Chemical Terminology (Gold Book)[1] gives the following definition of a Lewis acid: A molecular entity... that is an electronpair acceptor and therefore …
Number of citations: 5 www.researchgate.net
J Dong - 2019 - academicworks.cuny.edu
Transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura cross-couplings, are among the most powerful transformations in organic synthesis. They have been …
Number of citations: 0 academicworks.cuny.edu
Y Tian - 2021 - opus.bibliothek.uni-wuerzburg.de
Organoboron compounds are important building blocks in organic synthesis, materials science, and drug discovery. The development of practical and convenient ways to synthesize …
Number of citations: 2 opus.bibliothek.uni-wuerzburg.de
F Bie, X Liu, Y Shi, H Cao, Y Han… - The Journal of Organic …, 2020 - ACS Publications
We report the rhodium-catalyzed base-free decarbonylative borylation of twisted amides. The synthesis of versatile arylboronate esters from aryl twisted amides is achieved via …
Number of citations: 13 0-pubs-acs-org.brum.beds.ac.uk
W Zhang, F Bie, J Ma, F Zhou… - The Journal of Organic …, 2021 - ACS Publications
A palladium-catalyzed base-free decarbonylative borylation of aryl anhydrides has been developed. Catalyst system consisting of Pd(OAc) 2 /dppb enables readily available aryl …
Number of citations: 5 0-pubs-acs-org.brum.beds.ac.uk
Z Szlavik, M Csekei, A Paczal, ZB Szabo… - Journal of Medicinal …, 2020 - ACS Publications
Myeloid cell leukemia 1 (Mcl-1) has emerged as an attractive target for cancer therapy. It is an antiapoptotic member of the Bcl-2 family of proteins, whose upregulation in human …
Number of citations: 48 0-pubs-acs-org.brum.beds.ac.uk
O Bobileva, M Ikaunieks, G Duburs, I Mandrika… - Bioorganic & Medicinal …, 2017 - Elsevier
Novel series of compounds consisting of 2-amidocyclohex-1-ene carboxylate and phenyl parts which are connected by enyne (compounds 2a–f), but-1-yne (compounds 4a–j), and …
Z Szlavik, M Csekei, A Paczal, ZB Szabo, S Sipos… - ikk-signal.com
Myeloid cell leukemia 1 (Mcl-1) has emerged as an attractive target for cancer therapy. It is an antiapoptotic member of the Bcl-2 family of proteins, whose upregulation in human …
Number of citations: 0 ikk-signal.com

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